molecular formula C12H13F3N2O3S B2661732 1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide CAS No. 1428370-89-1

1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide

Cat. No.: B2661732
CAS No.: 1428370-89-1
M. Wt: 322.3
InChI Key: UHYZBVLDLYTWPV-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a synthetic compound belonging to the azetidine class of heterocyclic compounds Azetidines are four-membered nitrogen-containing rings known for their significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide typically involves the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition between an imine and an alkene. This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often require UV light to initiate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the aza Paternò–Büchi reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The azetidine ring can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce various azetidine derivatives.

Scientific Research Applications

1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-carboxylic acid: A related compound with potential biological applications.

    N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide: Similar structure but lacks the methylsulfonyl group.

Uniqueness

1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide is unique due to the presence of both the methylsulfonyl and trifluoromethyl groups. These functional groups confer distinct chemical and biological properties, making the compound a valuable tool in various research fields.

Properties

IUPAC Name

1-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3S/c1-21(19,20)17-6-8(7-17)11(18)16-10-4-2-3-9(5-10)12(13,14)15/h2-5,8H,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYZBVLDLYTWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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